molecular formula C15H17FN2O3 B2500118 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097858-43-8

3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No. B2500118
CAS RN: 2097858-43-8
M. Wt: 292.31
InChI Key: GDCRAXJIVPOXER-UHFFFAOYSA-N
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Description

The compound 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a derivative within the class of oxazolidinones, which are known for their biological activities, particularly as antibacterial agents and monoamine oxidase (MAO) inhibitors. The oxazolidinone nucleus is a key structural motif in this class of compounds, and the presence of a 4-fluorophenyl group suggests potential for enhanced biological activity due to the electron-withdrawing nature of the fluorine atom.

Synthesis Analysis

The synthesis of oxazolidinone derivatives typically involves the construction of the five-membered oxazolidinone ring, which can be achieved through various synthetic routes. One such route is the Pd-catalyzed carboamination of oxazolidin-2-ones, which provides a stereoselective method to produce trans-2,5-disubstituted pyrrolidines, a key structural feature in many biologically active oxazolidinones . The starting materials for these syntheses often derive from amino acid precursors, and the process can introduce multiple stereocenters with high diastereoselectivity.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by the presence of the oxazolidinone ring, which is a fused two-ring system combining a five-membered oxazolidine ring with a three-membered lactam ring. The introduction of a pyrrolidine moiety, as seen in the compound of interest, adds to the complexity of the molecule and can influence its conformation and, consequently, its biological activity. The presence of a 4-fluorophenyl group is likely to affect the electronic distribution within the molecule, potentially enhancing its interaction with biological targets .

Chemical Reactions Analysis

Oxazolidinone derivatives can participate in various chemical reactions, often related to their role as antibacterial agents. For instance, the interaction with bacterial ribosomes to inhibit protein synthesis is a key mechanism of action for oxazolidinone antibiotics. The specific substituents on the oxazolidinone core can modulate the compound's reactivity and selectivity towards different isoforms of enzymes, such as MAO-A and MAO-B, as demonstrated by the inhibitory activities of various pyrrol-1-yl-2-oxazolidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives, including solubility, melting point, and stability, are influenced by the nature of their substituents. The introduction of a fluorine atom, for example, can increase the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The antibacterial activity of oxazolidinones is also closely related to their chemical structure, with certain modifications leading to expanded activity against both Gram-positive and Gram-negative organisms, as seen in the nitrogen-carbon-linked (azolylphenyl)oxazolidinones . The oxazolidinone derivatives U-100592 and U-100766 have demonstrated potent in vitro antibacterial activities against a variety of clinically important pathogens, and their activities are not affected by the presence of human serum .

Scientific Research Applications

Antibacterial Activity

  • Oxazolidinone Antibacterial Agents

    Oxazolidinones, such as 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one, are notable for their antibacterial activity. They demonstrate effectiveness against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other strains resistant to common antibiotics (Zurenko et al., 1996).

  • Treatment of Actinomycetoma

    This class of compounds has shown efficacy in the treatment of experimental murine actinomycetoma caused by Nocardia brasiliensis, suggesting potential for treating bacterial infections in humans (Espinoza-González et al., 2008).

Metabolic Studies

  • Metabolism of Oxazolidinone Antibacterial Drugs: Research has focused on understanding the phase I metabolism of novel oxazolidinone antibacterial drugs, like FYL-67, a linezolid analogue. This research is crucial for developing analytical methods for drug quantification in biological samples and further pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Chemical Synthesis

  • Kilogram-Scale Synthesis

    There has been development in the large-scale synthesis of novel oxazolidinone antibacterial candidates, focusing on cost-effectiveness and environmental friendliness. This is significant for the production of these compounds at an industrial scale (Yang et al., 2014).

  • Stable Isotope-Labeled Synthesis

    Studies on the synthesis of stable isotope-labeled oxazolidinone compounds, which are crucial for accurate pharmacokinetic and pharmacodynamic studies, have been conducted. This research helps in the precise monitoring of drug and metabolite levels in the body (Lin & Weaner, 2012).

Medicinal Chemistry

  • Monoamine Oxidase Inhibitors: Compounds related to this compound, like 3-(1H-Pyrrol-1-yl)-2-oxazolidinones, have been synthesized as potential inhibitors of monoamine oxidase type A, important for developing antidepressant agents (Mai et al., 2002).

Mechanism of Action

Future Directions

Future research could explore the potential uses of this compound, such as its potential as a drug. This could involve testing its biological activity and optimizing its structure to improve its effectiveness .

properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-12-3-1-11(2-4-12)9-14(19)17-6-5-13(10-17)18-7-8-21-15(18)20/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRAXJIVPOXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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